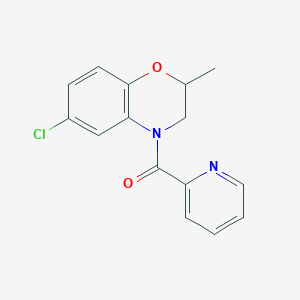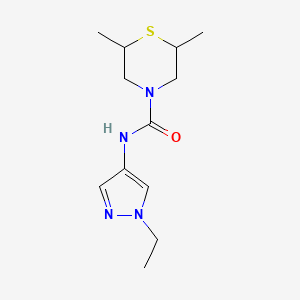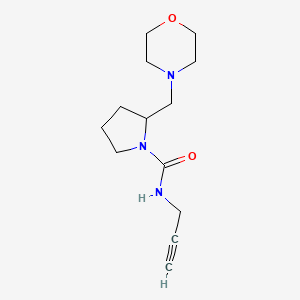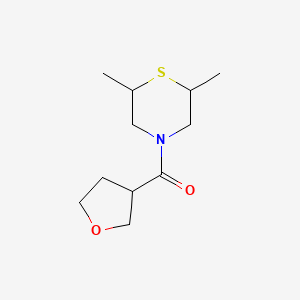![molecular formula C13H24N2O2 B7591413 N-(2-methoxyethyl)-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591413.png)
N-(2-methoxyethyl)-2-azaspiro[4.5]decane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyethyl)-2-azaspiro[4.5]decane-2-carboxamide, also known as JNJ-40411813, is a novel small molecule that has been found to exhibit potential therapeutic effects in various diseases. The compound has been synthesized using a unique method, and its mechanism of action has been studied extensively.5]decane-2-carboxamide.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyethyl)-2-azaspiro[4.5]decane-2-carboxamide is not fully understood. However, it has been suggested that the compound exerts its effects by modulating the activity of certain neurotransmitters in the brain, such as serotonin and norepinephrine. It has also been found to bind to the sigma-1 receptor, which is involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-2-azaspiro[4.5]decane-2-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. The compound has also been found to increase the levels of brain-derived neurotrophic factor, which is important for the survival and growth of neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2-methoxyethyl)-2-azaspiro[4.5]decane-2-carboxamide is its high selectivity for the sigma-1 receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of the compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(2-methoxyethyl)-2-azaspiro[4.5]decane-2-carboxamide. One area of interest is its potential use in the treatment of neuropathic pain, which is a chronic and debilitating condition that affects millions of people worldwide. Another area of interest is its potential use in the treatment of anxiety disorders, which are among the most common mental health disorders. Further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic effects in various diseases.
Métodos De Síntesis
N-(2-methoxyethyl)-2-azaspiro[4.5]decane-2-carboxamide has been synthesized using a unique method that involves the reaction of 2-bromoethylamine hydrobromide with 1,5-dibromopentane in the presence of sodium hydride. This reaction yields 2-(2-bromoethyl)-1,5-dibromopentane, which is then reacted with 2-amino-1-propanol to form N-(2-hydroxyethyl)-2-azaspiro[4.5]decane-2-carboxamide. The final step involves the reaction of N-(2-hydroxyethyl)-2-azaspiro[4.5]decane-2-carboxamide with dimethyl sulfate to form N-(2-methoxyethyl)-2-azaspiro[4.5]decane-2-carboxamide.
Aplicaciones Científicas De Investigación
N-(2-methoxyethyl)-2-azaspiro[4.5]decane-2-carboxamide has been studied for its potential therapeutic effects in various diseases. It has been found to exhibit anti-inflammatory, analgesic, and anxiolytic effects in animal models. The compound has also been studied for its potential use in the treatment of neuropathic pain, depression, and anxiety disorders.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-2-azaspiro[4.5]decane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-17-10-8-14-12(16)15-9-7-13(11-15)5-3-2-4-6-13/h2-11H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQILMEUBXYQMEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N1CCC2(C1)CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-2-azaspiro[4.5]decane-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-prop-2-ynyl-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591403.png)
![N-prop-2-enyl-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591409.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-1H-indole-7-carboxamide](/img/structure/B7591418.png)
![N-[1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7591424.png)